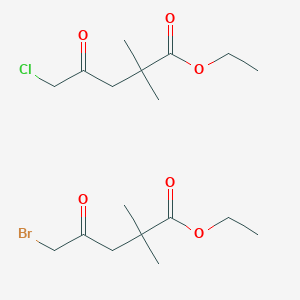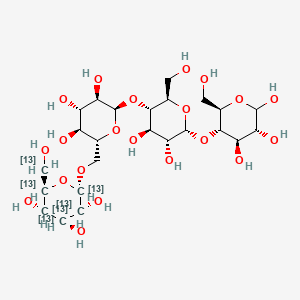
6-Alpha-D-Glucopyranosyl Maltotriose-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is a stable isotope-labeled compound with the molecular formula C18H30O15. It is a carbohydrate derivative used primarily in biochemical research. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves the incorporation of carbon-13 isotopes into the glucose units. The process typically starts with the preparation of labeled glucose, which is then enzymatically or chemically linked to form the maltotriose structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The process includes the fermentation of labeled glucose, followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired functional group, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of glucitol derivatives.
Substitution: Formation of various functionalized glucose derivatives.
Applications De Recherche Scientifique
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study carbohydrate metabolism.
Biology: Employed in the study of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the food and beverage industry for quality control and product development.
Mécanisme D'action
The mechanism of action of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves its incorporation into metabolic pathways. The carbon-13 label allows for the tracking of the compound through various biochemical processes. Molecular targets include enzymes involved in carbohydrate metabolism, and pathways such as glycolysis and gluconeogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Alpha-D-Glucopyranosyl Maltotriose: The unlabeled version of the compound.
Maltotriose: A trisaccharide composed of three glucose units.
6-Alpha-D-Glucopyranosyl Maltose: A disaccharide with a similar structure.
Uniqueness
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This isotopic labeling provides a significant advantage over similar unlabeled compounds.
Propriétés
Formule moléculaire |
C24H42O21 |
|---|---|
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1/i1+1,5+1,9+1,11+1,16+1,22+1 |
Clé InChI |
FPBCRLIOSBQLHS-NSKDFYODSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[13C@@H]4[13C@@H]([13C@H]([13C@@H]([13C@H](O4)[13CH2]O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


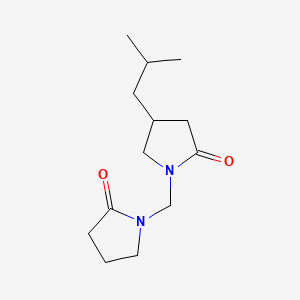
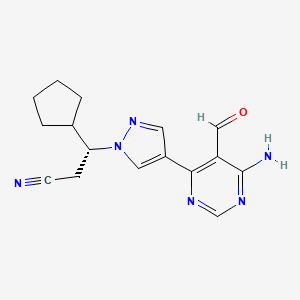


![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


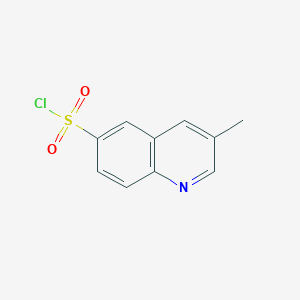
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)

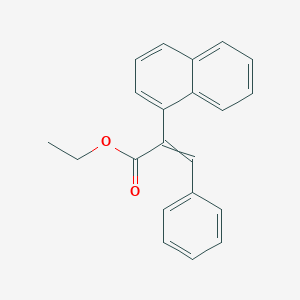
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
